

Spectral Analysis of 2-Ethyl-4-methylpentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-methylpentan-1-ol**

Cat. No.: **B1200053**

[Get Quote](#)

This guide provides an in-depth analysis of the spectral data for **2-Ethyl-4-methylpentan-1-ol**, tailored for researchers, scientists, and professionals in drug development. It encompasses a detailed presentation of its mass spectrometry, ¹³C-NMR, and ¹H-NMR data, alongside the methodologies employed for their acquisition.

Mass Spectrometry (MS)

The mass spectrum of **2-Ethyl-4-methylpentan-1-ol** provides critical information about its molecular weight and fragmentation pattern, aiding in the elucidation of its structure.

Table 1: Mass Spectrometry Data for **2-Ethyl-4-methylpentan-1-ol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
130	Not Observed	$[\text{C}_8\text{H}_{18}\text{O}]^+$ (Molecular Ion)
112	2.7	$[\text{M}-\text{H}_2\text{O}]^+$
97	3.2	$[\text{M}-\text{CH}_2\text{OH}]^+$
83	14.8	$[\text{M}-\text{C}_2\text{H}_5\text{OH}]^+$ or $[\text{C}_6\text{H}_{11}]^+$
70	11.8	$[\text{C}_5\text{H}_{10}]^+$
57	100.0	$[\text{C}_4\text{H}_9]^+$ (tert-Butyl cation)
56	30.2	$[\text{C}_4\text{H}_8]^+$
55	22.4	$[\text{C}_4\text{H}_7]^+$
43	37.0	$[\text{C}_3\text{H}_7]^+$ (Isopropyl cation)
41	26.4	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
29	12.5	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum indicates the presence of eight distinct carbon environments in **2-Ethyl-4-methylpentan-1-ol**.

Table 2: ¹³C-NMR Spectral Data for **2-Ethyl-4-methylpentan-1-ol**

Chemical Shift (δ) ppm	Carbon Atom Assignment
65.4	C1 (-CH ₂ OH)
46.5	C2 (-CH(CH ₂ CH ₃)-)
40.1	C3 (-CH ₂ -)
25.0	C4 (-CH(CH ₃) ₂)
23.2	C5, C6 (-CH(CH ₃) ₂)
21.0	C7 (-CH ₂ CH ₃)
11.5	C8 (-CH ₂ CH ₃)

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information on the different types of protons and their neighboring environments.[\[1\]](#)

Table 3: ¹H-NMR Spectral Data for **2-Ethyl-4-methylpentan-1-ol**[\[1\]](#)

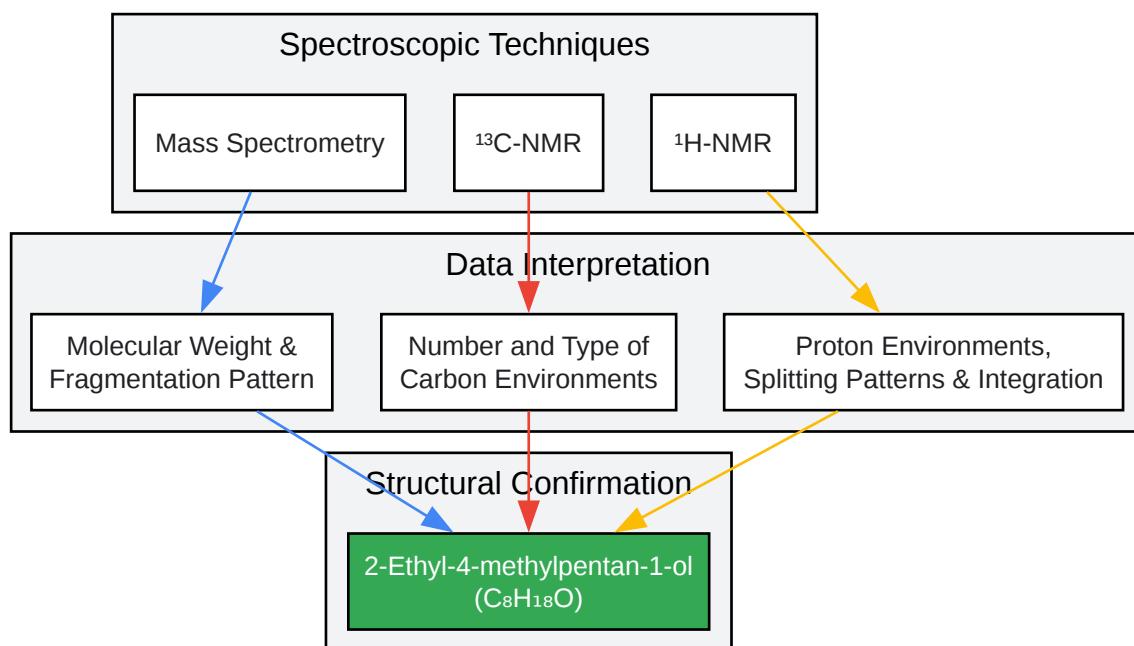
Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
3.53	Doublet of doublets	2H	H1 (-CH ₂ OH)
1.68	Multiplet	1H	H4 (-CH(CH ₃) ₂)
1.85 - 1.03	Multiplet	6H	H2, H3, H7 (-CH-, -CH ₂ -, -CH ₂ CH ₃)
0.90	Doublet	6H	H5, H6 (-CH(CH ₃) ₂)
0.89	Triplet	3H	H8 (-CH ₂ CH ₃)

Experimental Protocols

Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

- Sample Preparation: A dilute solution of **2-Ethyl-4-methylpentan-1-ol** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
 - Injection Volume: 1 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.


Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2-Ethyl-4-methylpentan-1-ol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^{13}C -NMR Acquisition:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

- $^1\text{H-NMR}$ Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Relaxation Delay: 1 second.
 - Number of Scans: 16.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow of how the different spectral data are integrated to confirm the structure of **2-Ethyl-4-methylpentan-1-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2-Ethyl-4-methylpentan-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ethyl-4-methylpentan-1-ol (106-67-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectral Analysis of 2-Ethyl-4-methylpentan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200053#spectral-data-of-2-ethyl-4-methylpentan-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com